Cas no 2034463-22-2 (N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/2034463-22-2x500.png)
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide 化学的及び物理的性質
名前と識別子
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- N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide
- N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2-thiophen-3-ylacetamide
- N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide
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- インチ: 1S/C14H13N5OS/c20-14(6-11-3-5-21-10-11)16-7-12-9-19(18-17-12)13-2-1-4-15-8-13/h1-5,8-10H,6-7H2,(H,16,20)
- InChIKey: XZRHUXHLHSTXRH-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CC(NCC1=CN(C2C=NC=CC=2)N=N1)=O
計算された属性
- 精确分子量: 299.08408123 g/mol
- 同位素质量: 299.08408123 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 356
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101
- XLogP3: 0.7
- 分子量: 299.35
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-9458-20mg |
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034463-22-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6561-9458-2μmol |
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034463-22-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6561-9458-3mg |
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034463-22-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-9458-5μmol |
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034463-22-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-9458-4mg |
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034463-22-2 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6561-9458-10mg |
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034463-22-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6561-9458-40mg |
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034463-22-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6561-9458-10μmol |
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034463-22-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-9458-2mg |
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034463-22-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6561-9458-50mg |
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide |
2034463-22-2 | 50mg |
$160.0 | 2023-09-08 |
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide 関連文献
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1. Back matter
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamideに関する追加情報
Introduction to N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(thiophen-3-yl)acetamide (CAS No. 2034463-22-2)
N-{[1-(pyridin-3-yl-1H-1,2,3-triazol-4-yl)methyl]-2-(thiophen-3-yl)acetamide} is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034463-22-2, represents a novel molecular entity with a unique structural framework that combines pyridine, triazole, and thiophene moieties. These structural components not only contribute to its distinct chemical properties but also open up diverse possibilities for its application in drug discovery and development.
The molecular structure of N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl]-2-(thiophen-3-yl)acetamide is characterized by the presence of multiple heterocyclic rings. The pyridine ring, known for its electron-withdrawing properties and ability to form hydrogen bonds, interacts synergistically with the triazole ring. The triazole moiety, which is a five-membered aromatic ring containing three nitrogen atoms, introduces additional electronic richness and potential for bioactivity. This combination of heterocycles is particularly intriguing because it has been shown to enhance the binding affinity and selectivity of compounds towards biological targets.
The thiophene ring in the compound adds another layer of complexity, contributing to its overall pharmacological profile. Thiophenes are well-documented scaffolds in medicinal chemistry due to their ability to modulate various biological pathways. For instance, they have been extensively studied for their anti-inflammatory, antiviral, and anticancer properties. The incorporation of a thiophene ring into N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl]-2-(thiophen-3-yl)acetamide not only enhances its structural diversity but also endows it with potential therapeutic benefits.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater accuracy. Studies have suggested that the presence of the pyridine and triazole moieties may facilitate interactions with specific enzymes and receptors involved in disease pathways. For example, computational simulations have indicated that this compound could potentially bind to enzymes such as kinases and phosphodiesterases, which are key targets in oncology and cardiovascular diseases.
In vitro studies have begun to explore the pharmacological properties of N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl]-2-(thiophen-3-y]acetamide. Initial results have shown promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to inhibit the growth of these cells may be attributed to its ability to disrupt critical signaling pathways involved in tumor progression. Additionally, preliminary toxicity studies have indicated that the compound exhibits moderate solubility in aqueous solutions, which could be advantageous for formulation development.
The synthesis of N-{[1-(pyridin-3-y]methyl)-2-(thiophen} acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the triazole ring through cycloaddition reactions and subsequent functionalization of the pyridine and thiophene moieties. Advances in synthetic methodologies have allowed for more efficient and scalable production of this compound, making it more accessible for further research.
The role of N-{[1-(pyridin} 3 yl)-1H 1 2 3 triazol 4 yl)methyl]-2-(thiophen} acetamide in drug discovery is further highlighted by its potential as a lead compound for structure-based drug design. By understanding its interaction with biological targets at the molecular level, researchers can modify its structure to improve potency, selectivity, and pharmacokinetic properties. This iterative process is crucial for developing novel therapeutics that address unmet medical needs.
Future research directions for N-{[1-pyridin} 3 yl]-1H 1 2 3 triazol 4 yl)methyl}-2(thiophen} acetamide include exploring its mechanism of action in greater detail. Investigating how this compound interacts with specific proteins and enzymes can provide insights into its therapeutic effects. Additionally, studying its metabolic stability and excretion pathways will be essential for optimizing dosing regimens and minimizing side effects.
The integration of machine learning algorithms into drug discovery has also shown promise for accelerating the development of compounds like N-{[1-pyridin} 3 yl]-1H 1 2 3 triazol 4 yl)methyl}-2(thiophen} acetamide. These algorithms can predict biological activity based on structural features alone, allowing researchers to prioritize promising candidates for experimental validation. This approach not only saves time but also reduces costs associated with traditional high-throughput screening methods.
In conclusion,N-{[1-pyridin} 3 yl]-1H 12 triazol 4 yl)methyl}-2(thiophen} acetamide (CAS No。20344632) is a versatile organic compound with significant potential in pharmaceutical research。 Its unique structural features, combined with promising preclinical data, make it an attractive candidate for further development。 As our understanding of molecular interactions continues to evolve,compounds like this are poised to play a crucial role in addressing complex diseases and improving patient outcomes。
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